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Executive Summary

SAHML1 is a rationally designed, cell-permeable, hydrocarbon-stapled alpha-helical peptide that
potently and specifically inhibits the Notch signaling pathway. By mimicking a key alpha-helical
region of the Mastermind-like 1 (MAML1) protein, SAHM1 disrupts the formation of the
canonical Notch transcriptional activation complex, comprising the intracellular domain of Notch
(ICN), CSL (CBF1/RBP-Jk), and MAMLL. This targeted disruption of a critical protein-protein
interface has demonstrated significant therapeutic potential in preclinical models of Notch-
driven malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), and inflammatory
conditions like allergic asthma. This technical guide provides a comprehensive overview of the
discovery, mechanism of action, and preclinical development of SAHM1, including key
guantitative data, detailed experimental protocols, and a visualization of its mechanism.

Introduction: Targeting the "Undruggable" Notch
Pathway

The Notch signaling pathway is a highly conserved cellular communication system crucial for
normal development, tissue homeostasis, and cell fate determination. Aberrant Notch signaling
is a key driver in various diseases, including a significant subset of T-cell acute lymphoblastic
leukemias (T-ALL) and has been implicated in inflammatory diseases.[1] The core of canonical
Notch signaling involves the assembly of a transcriptional activation complex in the nucleus,

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b15623454?utm_src=pdf-interest
https://www.benchchem.com/product/b15623454?utm_src=pdf-body
https://www.benchchem.com/product/b15623454?utm_src=pdf-body
https://www.benchchem.com/product/b15623454?utm_src=pdf-body
https://www.researchgate.net/figure/SAHM1-treatment-inhibits-NOTCH-signalling-and-leukaemic-progression-in-vivoa-Flow_fig4_38083947
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

where the intracellular domain of the Notch receptor (ICN) binds to the DNA-binding protein
CSL, which in turn recruits the coactivator MAMLL to initiate the transcription of Notch target
genes.[2]

The expansive and relatively featureless protein-protein interaction (PPI) surface between ICN,
CSL, and MAML1 has traditionally been considered an "undruggable” target for small
molecules. The development of SAHM1 (Stapled Alpha-Helical peptide derived from MAML1)
represents a significant advancement in targeting such challenging PPIs. SAHM1 is a
synthetic, cell-permeable peptide that is locked into its bioactive alpha-helical conformation
through a hydrocarbon "staple". This conformational constraint enhances peptide stability, cell
permeability, and target affinity.[3]

Discovery and Rational Designh of SAHM1

The development of SAHM1 was born out of a strategic approach to inhibit the Notch
transcriptional complex. The discovery team, led by Moellering et al., hypothesized that a
stabilized alpha-helical peptide mimicking the MAML1 binding domain for the ICN-CSL complex
could act as a potent competitive inhibitor.[4]

The design of SAHML1 involved the following key steps:

« |dentification of the Target Interface: Structural studies of the Notch activation complex
revealed a conserved alpha-helical region within MAML1 that nestles into a groove formed
by the ICN-CSL heterodimer. This helical domain of MAML1 was identified as the critical
motif for inhibition.

o Peptide Scaffolding and Stapling: A peptide sequence derived from this MAML1 helical
domain was synthesized. To enforce an alpha-helical conformation and enhance its drug-like
properties, the peptide was "stapled" using all-hydrocarbon stapling. This technique involves
replacing two amino acids with non-natural amino acids containing olefinic side chains,
which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis.[5]

o Optimization for Cell Permeability and Potency: The staple's position and the peptide
sequence were optimized to ensure high-affinity binding to the ICN-CSL complex and
efficient penetration of the cell membrane.
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The resulting molecule, SAHM1, demonstrated the ability to directly engage the ICN-CSL
complex and prevent the recruitment of MAML1, thereby shutting down Notch-dependent gene
transcription.[4]

Mechanism of Action

SAHM1 functions as a direct antagonist of the Notch transcriptional activation complex. Its
mechanism can be broken down into the following steps:

o Cellular Entry: Due to its stabilized alpha-helical structure and optimized physicochemical
properties, SAHM1 can traverse the cell membrane and enter the cytoplasm and nucleus.

o Competitive Binding: In the nucleus, SAHM1 competitively binds to the MAML1-binding
groove on the ICN-CSL complex.

 Disruption of Complex Formation: By occupying this binding site, SAHM1 physically prevents
the endogenous MAML1 protein from associating with the ICN-CSL complex.

« Inhibition of Transcription: Without the recruitment of the MAML1 co-activator, the Notch
transcriptional complex cannot be fully assembled, leading to the suppression of Notch
target gene expression, such as HES1, MYC, and DTX1.[1]

The following diagram illustrates the signaling pathway and the mechanism of SAHM1
inhibition:
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Caption: The canonical Notch signaling pathway and the inhibitory mechanism of SAHM1.

Quantitative Data Summary

The preclinical efficacy of SAHM1 has been evaluated in various in vitro and in vivo models.
The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of SAHM1 in T-ALL Cell Lines
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. SAHM1
Cell Line . Effect Reference
Concentration
Decreased mRNA
KOPT-K1 20 pM levels of HES1, MYC,
and DTX1
] ) Marked reduction in
Multiple T-ALL lines 15 uM ) ) [6]
cell proliferation
GSl-sensitive T-ALL N Suppresses
] Not specified . ) [6]
lines proliferation
Dose-dependent
repression of Notchl-
Reporter Gene Assay IC50=6.5+1.6 uM ]
dependent luciferase
activity
Table 2: In Vivo Efficacy of SAHM1 in a T-ALL Mouse Model
Treatment Dose and
Outcome P-value Reference
Group Schedule
) Progressive T-
Vehicle - -
ALL
Trend towards
35 mg/kg/day
SAHM1 reduced tumor 0.17
(QD)
burden
Significant
SAHM1 30 mg/kg (BID) regression of 0.02
tumor burden
100-fold
SAHM1-treated reduction in
) 5 uM for 12h ] ) 0.0026 [6]
cells (ex vivo) circulating
leukemic cells
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Table 3: Efficacy of SAHM1 in a House Dust Mite (HDM)-Induced Allergic Asthma Mouse
Model

Treatment
SAHM1 Dose Effect Reference

Parameter
Marked reduction in

Airway Inflammation 1 pg (intranasal) eosinophil and T-cell 41071
numbers in BAL fluid

Bronchial .

o 1 pg (intranasal) Reduced [4]

Hyperreactivity

Serum IgE Levels 1 pg (intranasal) Reduced [4]
Dampened during

TH2 Inflammation 1 pg (intranasal) ongoing HDM [7]

challenge

Pharmacokinetics and Toxicology

Publicly available data on the detailed pharmacokinetic profile (e.g., Cmax, half-life,
bioavailability) and formal toxicology studies (e.g., maximum tolerated dose [MTD], LD50) of
SAHM1 are limited. Preclinical studies in mice have not reported overt toxicity at therapeutic
doses.[1][8][9][10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and
evaluation of SAHM1.

Luciferase Reporter Assay for Notch Signaling Inhibition

This assay quantitatively measures the activity of the Notch signaling pathway by detecting the
expression of a luciferase reporter gene under the control of a CSL-responsive promoter.[13]
[14][15][16][17]

Materials:
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HEK?293 cells

CSL-luciferase reporter plasmid

Renilla luciferase control plasmid (for normalization)
Notch1lAE expression plasmid

Lipofectamine 2000 or similar transfection reagent
96-well white, clear-bottom tissue culture plates
SAHM1 (resuspended in DMSO)

Dual-Luciferase Reporter Assay System
Luminometer

Protocol:

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000-35,000 cells per
well and incubate overnight.

Transfection: Co-transfect the cells with the CSL-luciferase reporter, Renilla luciferase, and
Notch1AE plasmids using a suitable transfection reagent according to the manufacturer's
instructions.

SAHM1 Treatment: After 24 hours, replace the medium with fresh medium containing
various concentrations of SAHM1 or vehicle control (DMSO).

Incubation: Incubate the cells for an additional 24-48 hours.

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a
dual-luciferase assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for
each well. Calculate the percentage of inhibition relative to the vehicle control.
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Quantitative Real-Time PCR (qRT-PCR) for Notch Target

Gene Expression

This protocol is used to quantify the mRNA levels of Notch target genes (HES1, MYC, DTX1) in
T-ALL cells following treatment with SAHM1.[18][19][20][21][22]

Materials:

T-ALL cell lines (e.g., KOPT-K1)

e SAHML1 (resuspended in DMSO)

e TRIzol or similar RNA extraction reagent

o Reverse transcription kit

e SYBR Green qPCR master mix

o (RT-PCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)

¢ Real-time PCR instrument

Primer Sequences (Human):

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')

TGTCAACACGACACCGGATA  CCATAATAGGCTTTGATGAC

HES1
AA TTTCTG

MYC TTCGGGTAGTGGAAAACCA AGCAGCTCGAATTTCTTCCA
G G
GGACGCAGACAGTTTCCTT

DTX1 c GTTGGCTGAGTCGTAGCATT
TCCTCTGACTTCAACAGCGA

GAPDH CA GTGGTCGTTGAGGGCAATG

Protocol:
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e Cell Treatment: Treat T-ALL cells with SAHM1 (e.g., 20 uM) or vehicle control for 24 hours.

o RNA Extraction: Isolate total RNA from the cells using TRIzol according to the manufacturer's
protocol.

o cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

e gRT-PCR: Perform gRT-PCR using SYBR Green master mix and gene-specific primers. A
typical thermal cycling profile is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10
seconds and 60°C for 30 seconds.

o Data Analysis: Calculate the relative gene expression using the AACt method, normalizing to
a housekeeping gene.

Co-Immunoprecipitation (Co-IP) of the NICD-MAML-RBPj
Complex

This protocol is designed to demonstrate the disruption of the interaction between ICN and
MAML1 by SAHM1.[23][24][25]

Materials:

e T-ALL cells with activated Notch signaling

e SAHM1

o Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
e Antibody against MAML1 or ICN for immunoprecipitation
e Protein A/G agarose beads

e Wash buffer (e.g., PBS with 0.1% Tween-20)

o SDS-PAGE gels and Western blotting reagents

o Antibodies for Western blotting (anti-MAML1 and anti-ICN)
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Protocol:
e Cell Treatment: Treat T-ALL cells with SAHM1 or vehicle control.

o Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein
interactions.

e Immunoprecipitation: Incubate the cell lysate with an antibody against MAML1 (or ICN)
overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the
antibody-protein complexes.

e Washing: Pellet the beads and wash them several times with wash buffer to remove non-
specific binding.

o Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

o Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and
probe with antibodies against both MAML1 and ICN to detect the co-immunoprecipitated
protein. A reduced ICN signal in the SAHM1-treated sample when immunoprecipitating with
anti-MAML1 indicates disruption of the interaction.

Flow Cytometry for Imnmune Cell Profiling in a Mouse
Asthma Model

This protocol outlines the analysis of bronchoalveolar lavage (BAL) fluid from a house dust mite
(HDM)-induced asthma model in mice treated with SAHM1.[26][27][28][29][30]

Materials:

BAL fluid from mice

Red blood cell lysis buffer

FACS buffer (PBS with 2% FBS)

Fc block (anti-CD16/32)
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o Fluorochrome-conjugated antibodies against mouse immune cell markers (e.g., CD45,
Siglec-F, CD11c, CD3, CD4, CD8, B220, Ly6G)

e Flow cytometer
Protocol:
e BAL Fluid Collection: Collect BAL fluid from mice by flushing the lungs with PBS.

o Cell Preparation: Centrifuge the BAL fluid to pellet the cells. If necessary, lyse red blood
cells. Resuspend the cells in FACS buffer.

o Fc Block: Block Fc receptors by incubating the cells with anti-CD16/32.

e Antibody Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies
against surface markers to identify different immune cell populations (e.g., eosinophils:
CDA45+ Siglec-F+, T cells: CD45+ CD3+).

o Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

o Data Analysis: Analyze the data using flow cytometry software to quantify the different
immune cell populations.

The following diagram illustrates a typical experimental workflow for evaluating SAHM1 in a
mouse model of T-ALL:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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